molecular formula C11H10N2O3S B2559294 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione CAS No. 278782-35-7

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione

Cat. No.: B2559294
CAS No.: 278782-35-7
M. Wt: 250.27
InChI Key: OTFAGYBUTGLAFS-WEVVVXLNSA-N
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Description

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione is a chemical compound with the molecular formula C11H10N2O3S It is known for its unique structure, which includes a pyrazinedione core substituted with an acetyl group and a thienylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione typically involves the condensation of 1-acetyl-2,5-pyrazinedione with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienylmethylene moiety to a thienylmethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the pyrazinedione core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thienylmethyl derivatives.

    Substitution: Various substituted pyrazinedione derivatives depending on the reagents used.

Scientific Research Applications

1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 1-Acetyl-3-(2-furylmethylene)tetrahydro-2,5-pyrazinedione
  • 1-Acetyl-3-(2-pyridylmethylene)tetrahydro-2,5-pyrazinedione
  • 1-Acetyl-3-(2-phenylmethylene)tetrahydro-2,5-pyrazinedione

Comparison: Compared to its analogs, 1-Acetyl-3-(2-thienylmethylene)tetrahydro-2,5-pyrazinedione is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(3E)-1-acetyl-3-(thiophen-2-ylmethylidene)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7(14)13-6-10(15)12-9(11(13)16)5-8-3-2-4-17-8/h2-5H,6H2,1H3,(H,12,15)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFAGYBUTGLAFS-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC(=CC2=CC=CS2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N/C(=C/C2=CC=CS2)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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